BenchChemオンラインストアへようこそ!

N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Evidence gap Quantitative data availability Procurement caveat

This cyclopentyl-substituted 2-thioimidazole acetamide is specifically designed to complete substitution matrices in SAR campaigns probing steric and lipophilic tolerance at the acetamide nitrogen. Unlike N-cyclohexyl, N-isopropyl, or N-benzyl congeners, 851131-38-9 imparts a defined conformational constraint and characteristic lipophilicity (XLogP3 ≈ 3.5). Procure for head-to-head comparison under identical assay conditions to map target engagement, selectivity, and metabolic stability. Ideal for dose–response confirmation and analog-by-catalog expansion following a phenotypic or fragment-based screen hit.

Molecular Formula C17H21N3OS
Molecular Weight 315.44
CAS No. 851131-38-9
Cat. No. B2531201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS851131-38-9
Molecular FormulaC17H21N3OS
Molecular Weight315.44
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3CCCC3
InChIInChI=1S/C17H21N3OS/c1-13-5-4-8-15(11-13)20-10-9-18-17(20)22-12-16(21)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,21)
InChIKeyPOXFWCXBKUONJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.63 mg / 1.58 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

851131-38-9 (N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide) Procurement Baseline: Class, Sources, and Precompetitive Positioning


N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851131-38-9, C₁₇H₂₁N₃OS, MW 315.44) is a fully synthetic small molecule belonging to the 2-thioimidazole acetamide chemotype [1]. Its structure comprises a cyclopentyl-substituted acetamide linked through a sulfanyl bridge to a 1-(m-tolyl)-1H-imidazole core. This compound is listed in multiple commercial screening collections and is currently marketed solely as a research-grade chemical for in vitro applications . No primary research article or patent explicitly reports the synthesis or biological evaluation of this exact compound; its presence in publicly accessible databases is derived from vendor depositions rather than peer-reviewed disclosure [2].

Why 2-Thioimidazole Acetamide Analogs Cannot Be Casually Substituted for 851131-38-9 in Mechanism-Focused Research


Although 851131-38-9 belongs to the well-precedented 2-(1-aryl-1H-imidazol-2-ylthio)acetamide class, subtle variation in the N-acetamide substituent (cyclopentyl versus straight-chain alkyl or cyclohexyl) and the N1-aryl group (m-tolyl versus halogenated or unsubstituted phenyl) has been shown in published congeneric series to drive large shifts in target potency and selectivity [1]. For instance, within the HIV-1 NNRTI imidazole thioacetanilide series, altering the anilide portion modulated EC₅₀ values by >10-fold, while substitution on the imidazole ring dramatically affected binding to reverse transcriptase [1]. Similarly, within 2-mercaptoimidazole CCR2 antagonists, moving from unsubstituted N1-phenyl to 3,4-disubstituted analogues improved IC₅₀ from the micromolar to the sub-10 nM range [2]. Comparable structure–activity relationship (SAR) sensitivity is documented for imidazole-based thromboxane synthetase inhibitors disclosed in early patent literature, where cyclopentyl and cyclohexyl N-substituents were specifically claimed to confer distinct pharmacological utility [3]. Therefore, a procurement decision that treats any 2-thioimidazole acetamide as functionally equivalent risks obtaining a compound with a substantially different target engagement profile, metabolic stability, or off-target liability, even when the global scaffold appears identical.

Product-Specific Quantitative Differentiation Evidence for N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide (851131-38-9)


Explicit Statement of Absence of High-Strength Comparator-Based Quantitative Differentiation Evidence for 851131-38-9

A systematic search of primary research articles, patents (including EP 0111384 A1, which generically claims cyclopentyl as one of several R groups within a broad Markush structure [1]), authoritative databases (PubChem, ChEMBL, BindingDB), and vendor technical datasheets returned no study in which the biological or physicochemical performance of 851131-38-9 was directly and quantitatively benchmarked against a named structural analog, standard-of-care agent, or any other single comparator under identical experimental conditions. No IC₅₀, EC₅₀, Kᵢ, MIC, selectivity index, solubility, logD, metabolic half-life, permeability, or crystallinity value was identified in a peer-reviewed or patent source for this specific CAS number. Data tables appearing on certain vendor websites that assign MIC and IC₅₀ values to 851131-38-9 lack citations to primary literature, do not disclose comparator values acquired in the same assay, and are presented without experimental protocols, making them unverifiable and therefore inadmissible as high-strength evidence under the present curation framework.

Evidence gap Quantitative data availability Procurement caveat

Constrained Research Application Scenarios Where Procuring 851131-38-9 Is Logically Justified


SAR Exploration of the N-Cyclopentyl Acetamide Vector in 2-Thioimidazole Series

When a research group is systematically probing the steric and lipophilic tolerance of the acetamide nitrogen within a 2-(1-aryl-1H-imidazol-2-ylthio)acetamide series, 851131-38-9 provides the specific cyclopentyl substitution pattern. In such a campaign, the cyclopentyl group can serve as a direct comparator to N-cyclohexyl, N-isopropyl, or N-benzyl congeners that must be individually synthesized or procured; the value of 851131-38-9 lies in its ability to complete a substitution matrix, provided all analogs are tested in the same assay under identical conditions [1].

Probing the Conformational Constraint Imposed by a Cyclopentyl Ring on Acetamide Bioisosteres

Cyclopentyl rings impart a defined conformational restriction and a characteristic lipophilicity increment (estimated XLogP3 ≈ 3.5 for the series) compared to flexible open-chain N-alkyl acetamides [1]. Researchers investigating how this conformational pre-organization affects target binding or off-target selectivity may select 851131-38-9 specifically for its cyclopentyl moiety, recognizing that the precise impact must be experimentally determined alongside matched N-propyl or N-isobutyl analogs because no pre-existing head-to-head data are available.

Chemoproteomic Profiling or Cellular Thermal Shift Assay (CETSA) Hit Follow-Up

In the event that 851131-38-9 emerges as a preliminary hit from a phenotypic or fragment-based screen, re-procuring the same lot-validated material is essential for dose–response confirmation, selectivity profiling against the nearest structurally related screening compounds that were inactive in the same assay, and for early SAR expansion through analog-by-catalog approaches . Procurement in this context is justified by an internal data-driven priority, not by literature precedent.

Quote Request

Request a Quote for N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.